molecular formula C13H22BrNO4 B13100883 1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate

1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B13100883
M. Wt: 336.22 g/mol
InChI Key: BBRHUZYDBDFNTA-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H22BrNO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate typically involves the reaction of 2-methylpyrrolidine with tert-butyl bromoacetate under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred and cooled to 0°C before the addition of ethyl bromoacetate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the ester groups can yield alcohol derivatives. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.

Scientific Research Applications

1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate include:

Properties

Molecular Formula

C13H22BrNO4

Molecular Weight

336.22 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-8-9(5-6-14)7-10(15)11(16)18-4/h9-10H,5-8H2,1-4H3

InChI Key

BBRHUZYDBDFNTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CCBr

Origin of Product

United States

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